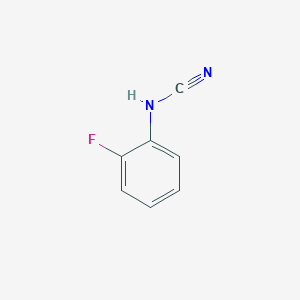

(2-Fluorophenyl)cyanamide

Description

Significance of Substituted Cyanamides in Organic Synthesis and Chemical Biology

Substituted cyanamides are a versatile class of organic compounds characterized by a cyanamide (B42294) functional group (-NCN) attached to one or two organic substituents. ontosight.ai This unique nitrogen-carbon-nitrogen connectivity imparts a dual reactivity, with a nucleophilic amino nitrogen and an electrophilic nitrile unit. nih.gov This duality makes them valuable building blocks in organic synthesis. wikipedia.orgthieme-connect.com

In recent years, the use of substituted cyanamides has expanded significantly. nih.gov They serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and heterocycles. thieme-connect.comias.ac.in For instance, they are precursors for creating guanidines, amidines, ureas, and thioureas, which are functional groups present in numerous pharmaceuticals. wikipedia.orgnih.gov The cyanamide moiety itself is found in various bioactive compounds and is explored for applications in pharmaceuticals and agrochemicals. ontosight.aiias.ac.in Furthermore, their ability to participate in cycloaddition reactions and their unique coordination chemistry have broadened their applications in synthetic chemistry. nih.govias.ac.in

Overview of Aryl Cyanamides as Versatile Synthons

Aryl cyanamides, a subclass of substituted cyanamides where at least one substituent is an aryl group, are particularly important as versatile synthons (synthetic building blocks). nih.govresearchgate.net The extensive π-conjugation between the cyanamide group and the phenyl ring creates an energetically favorable system. researchgate.net They are key precursors in the construction of diverse heterocyclic compounds through multicomponent reactions. researchgate.net

The synthesis of unsymmetrical aryl/alkyl and diaryl cyanamides, especially those with electron-deficient aryl groups, has been a focus of methodological development, such as palladium-catalyzed arylation reactions. nih.gov These methods allow for the creation of a wide range of N-aryl cyanamides. Aryl cyanamides are instrumental in synthesizing various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. wikipedia.orgopenmedicinalchemistryjournal.com For example, they can be used to produce 2-aminobenzimidazoles and 2-aminothiazoles. wikipedia.org The reactivity of the cyanamide group allows it to act as either an electrophile or a nucleophile, enabling its use in diverse chemical transformations. wikipedia.org

Specific Research Context of (2-Fluorophenyl)cyanamide within Fluorinated Organic Molecules

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological and physicochemical properties. tandfonline.com Fluorine, being the most electronegative element and having a small van der Waals radius, can profoundly alter a molecule's characteristics without drastically changing its size. acs.orgtandfonline.com The strategic placement of fluorine can improve metabolic stability, modulate basicity (pKa), increase binding affinity to target proteins, and enhance membrane permeation. bohrium.comtandfonline.com

This compound fits within the research context of developing novel fluorinated compounds for potential applications in drug discovery and materials science. acs.orgontosight.ai The 2-fluoro substitution on the phenyl ring is expected to influence the molecule's conformational preferences and electronic distribution, which can be critical for its interaction with biological targets. bohrium.com Research into fluorinated aryl compounds is driven by the high prevalence of the C-F bond in pharmaceuticals, with aryl-fluorine containing drugs representing the largest family of fluoro-pharmaceuticals. acs.org The synthesis and reactions of compounds like this compound are explored to create new chemical entities with potentially improved biological activity profiles, leveraging the unique properties imparted by the fluorine atom. openmedicinalchemistryjournal.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOFCSYNFPLDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712370 | |

| Record name | (2-Fluorophenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71232-23-0 | |

| Record name | (2-Fluorophenyl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluorophenyl Cyanamide and Analogous Fluorinated Aryl Cyanamides

Established Synthetic Routes for Cyanamide (B42294) Functionality

The construction of the N-CN bond is the central challenge in cyanamide synthesis. Over the years, several strategies have been developed, ranging from classical methods to modern, more sustainable approaches.

The most prevalent and historically significant method for preparing substituted cyanamides is the electrophilic N-cyanation of primary and secondary amines. nih.govresearchgate.net This reaction involves the attack of a nucleophilic amine on an electrophilic cyanide source. The classical von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a primary example of this approach, though its use is hampered by the reagent's high toxicity. acs.org

The acute toxicity and hazardous nature of cyanogen bromide (BrCN) have spurred the development of safer, alternative cyanating agents. nih.govacs.orgnih.gov These modern reagents aim to provide the electrophilic "[CN]+" synthon with improved handling characteristics and operational safety. A notable example is 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX), a stable and less-toxic crystalline solid that efficiently cyanates a wide variety of primary and secondary amines under mild conditions. nih.govresearchgate.net Other alternatives include 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, 1-cyanoimidazole, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which have found application as effective electrophilic cyanation reagents. nih.govcardiff.ac.uk Trichloroacetonitrile (B146778) has also been introduced as a less toxic cyano source. cardiff.ac.uk

| Cyanating Reagent | Abbreviation | Key Features | References |

|---|---|---|---|

| Cyanogen Bromide | BrCN | Highly effective and inexpensive but acutely toxic and hazardous. | nih.govacs.orgnih.gov |

| 1-Cyano-1,2-benziodoxol-3-(1H)-one | CBX | Stable, crystalline, less-toxic hypervalent iodine reagent; broad substrate scope. | nih.govresearchgate.net |

| N-Cyano-N-phenyl-p-toluenesulfonamide | NCTS | Popular reagent for electrophilic cyanation, particularly in transition-metal-catalyzed reactions. | nih.govcardiff.ac.uk |

| Trichloroacetonitrile | Cl3CCN | Less toxic and safer to handle liquid cyano source. | cardiff.ac.uk |

| Thiocyanoimidazolium salts | - | Effective electrophilic cyanating agents for secondary amines. | nih.gov |

To circumvent the direct handling of toxic cyanating agents like cyanogen halides, methods for their in situ generation have been developed. A prominent strategy involves the oxidation of a stable cyanide source to create a transient, electrophilic cyanating species. For instance, the combination of household bleach (sodium hypochlorite, NaClO) and trimethylsilyl (B98337) cyanide (TMSCN) generates an electrophilic cyanating reagent, likely cyanogen chloride (CNCl), directly in the reaction mixture. nih.govorganic-chemistry.orgcncb.ac.cn This species readily reacts with nucleophilic amines to form disubstituted cyanamides in high yields. organic-chemistry.orgcncb.ac.cn Another operationally simple approach uses inexpensive and commercially available N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) to achieve the cyanation of primary and secondary amines without the need to handle cyanogen halides. acs.orgacs.org

Alternative pathways to cyanamides involve the transformation of related functional groups, such as thioureas and selenoureas. The desulfurization of thioureas is a well-established method for accessing cyanamides. nih.gov This conversion can be mediated by various reagents, including iodine, hypervalent iodine(III) reagents, and transition metal catalysts. nih.govias.ac.in A recently developed method employs iron(III) sulfate (B86663) for the efficient desulfurization of thioureas (formed in situ from isothiocyanates and ammonia) at room temperature, offering a mild and practical approach. ias.ac.in

Analogously, deselenization of selenoureas provides a direct route to cyanamides. nih.gov For example, aryl isoselenocyanates can be converted to the corresponding aryl cyanamides in a one-pot procedure mediated by a recyclable ionic liquid-supported hypervalent iodine reagent. nih.govresearchgate.net This method proceeds through an intermediate selenourea, which is then deselenized to afford the final product. researchgate.net

Oxidative N-cyanation represents a modern strategy for forming the N-CN bond, often involving transition metal catalysis or enzymatic methods. Copper-catalyzed systems have been developed for the cyanation of secondary amines under oxidative coupling conditions, using sources like copper(I) cyanide (CuCN) or azobisisobutyronitrile (AIBN) in the presence of an oxidant like molecular oxygen. nih.gov These reactions proceed through proposed radical pathways or via catalytic cycles involving Cu(I)/Cu(II) species. nih.gov

A particularly innovative approach is the use of enzymes for oxidative cyanation. D-amino acid oxidase has been shown to catalyze the synthesis of primary α-aminonitriles from primary amines and a cyanide source. rsc.org The enzyme oxidizes the amine to an imine intermediate, which is then susceptible to nucleophilic attack by cyanide, demonstrating a green chemistry approach to cyanamide-related structures. rsc.org Furthermore, methods described as oxidative N-cyanation utilize an oxidant like bleach or NCS to activate a cyanide source like TMSCN or Zn(CN)₂, which then cyanates the amine nucleophile. acs.orgorganic-chemistry.orgorganic-chemistry.org

Electrophilic Cyanation of Amines: Historical Perspectives and Modern Developments

Targeted Synthesis of (2-Fluorophenyl)cyanamide

The synthesis of the specific compound this compound (CAS No. 71232-23-0) can be achieved using the general methodologies described above. The primary routes involve the electrophilic cyanation of 2-fluoroaniline (B146934) or the desulfurization of a corresponding thiourea (B124793) precursor.

Electrophilic Cyanation of 2-Fluoroaniline : This is a direct and common approach where 2-fluoroaniline is treated with an electrophilic cyanating agent. The classical method uses cyanogen bromide. guidechem.com While effective, this route requires handling the highly toxic BrCN. Modern, safer alternatives as detailed in section 2.1.1.1 could also be employed.

From 2-Fluorophenyl Isothiocyanate : An alternative route starts from 2-fluorophenyl isothiocyanate. guidechem.com This precursor can be converted to the corresponding thiourea by reaction with ammonia (B1221849), followed by an iron-mediated desulfurization to yield this compound. ias.ac.in This pathway avoids the use of highly toxic cyanating agents.

| Synthetic Route | Starting Material(s) | Key Reagent(s) | General Method Type | References |

|---|---|---|---|---|

| Route 1 | 2-Fluoroaniline | Cyanogen bromide (BrCN) | Electrophilic Cyanation | guidechem.com |

| Route 2 | 2-Fluorophenyl isothiocyanate | 1. Aqueous Ammonia (NH₃) 2. Iron(III) Sulfate (Fe₂(SO₄)₃) | Thiourea formation and Desulfurization | ias.ac.inguidechem.com |

One-Pot Synthesis from Dithiocarbamate (B8719985) Salts using Tetrapropylammonium Tribromide

A highly efficient and straightforward protocol for synthesizing aryl cyanamides involves a one-pot reaction starting from dithiocarbamate salts, which are readily prepared from the corresponding primary amines. nih.govresearchgate.net This method utilizes Tetrapropylammonium Tribromide (TPATB) as a mild, non-toxic, and effective reagent for the crucial desulfurization step. semanticscholar.orgnih.gov The process is noted for its operational simplicity, cost-effectiveness, and high yields, positioning it as a significant advancement over traditional methods that often employ hazardous reagents like cyanogen bromide. semanticscholar.orgcardiff.ac.uk

The synthesis commences with the formation of a dithiocarbamate salt from an amine, such as 2-fluoroaniline. This intermediate is then treated with aqueous ammonia to form a thiourea derivative in situ. The subsequent addition of TPATB facilitates an oxidative desulfurization, yielding the final cyanamide product. semanticscholar.org This one-pot procedure avoids the isolation of intermediates, thereby streamlining the synthetic process and minimizing waste.

Table 1: Synthesis of Fluorinated Aryl Cyanamides via TPATB-mediated Desulfurization

| Entry | Starting Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Fluoroaniline | This compound | 81 |

| 2 | 4-Fluoroaniline | (4-Fluorophenyl)cyanamide | 85 |

| 3 | 2-Chlorophenylamine | (2-Chlorophenyl)cyanamide | 83 |

| 4 | 4-Chlorophenylamine | (4-Chlorophenyl)cyanamide | 88 |

Data sourced from Kuotsu et al., 2017. semanticscholar.org

The synthesis of cyanamides from dithiocarbamates is fundamentally a desulfurization process. researchgate.net In the TPATB-mediated method, the reaction proceeds through key intermediates. Initially, the dithiocarbamate salt, derived from the primary aryl amine, is converted to the corresponding thiourea upon treatment with aqueous ammonia. semanticscholar.org The TPATB then acts as an oxidizing agent, facilitating the removal of sulfur from the thiourea intermediate to form the stable C≡N triple bond of the cyanamide. semanticscholar.orgresearchgate.net This oxidative desulfurization is a critical step in the reaction cascade. researchgate.net While detailed mechanistic studies specifically for TPATB are limited, analogous reactions using reagents like molecular iodine suggest a pathway involving the in situ formation of an isothiocyanate, which then reacts with ammonia to give the thiourea. researchgate.net This thiourea subsequently undergoes another oxidative desulfurization to yield the final cyanamide. researchgate.net The overall transformation involves a double desulfurization strategy. researchgate.net Mechanistic investigations into similar reactions suggest the possibility of a radical pathway, which can be influenced by the choice of reagents and conditions. nih.gov

The efficiency and yield of the one-pot synthesis of this compound and its analogs are sensitive to several reaction parameters. The choice of solvent system is critical; a biphasic system of water and ethyl acetate (B1210297) has been shown to be effective. semanticscholar.org The reaction is typically conducted at room temperature, which contributes to its practicality and favorable green chemistry profile. ias.ac.in The stoichiometry of the reagents, particularly the amount of TPATB and aqueous ammonia, is optimized to ensure complete conversion of the thiourea intermediate. Reaction progress is often monitored using thin-layer chromatography (TLC). researchgate.netrsc.org For fluorinated substrates like 2-fluoroaniline, yields as high as 81% have been achieved under these optimized, mild conditions. semanticscholar.org The reaction demonstrates good tolerance for various substituents on the aromatic ring, although electron-donating groups tend to react more readily than those with electron-withdrawing groups. ias.ac.in

Green Chemistry Principles in Cyanamide Synthesis

The synthesis of fluorinated aryl cyanamides is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.govjddhs.com This paradigm shift is driven by the need for more sustainable and environmentally responsible manufacturing processes in the chemical and pharmaceutical industries. nih.gov

A central tenet of green chemistry is the use of less hazardous chemical syntheses. nih.govnih.gov In the context of cyanamide synthesis, this has led to the development of alternatives to highly toxic reagents like cyanogen bromide and thiophosgene. semanticscholar.orgcardiff.ac.uk The use of TPATB is a prime example of an environmentally benign approach, as it is a mild, non-toxic, and stable reagent. nih.govresearchgate.net Similarly, methods employing molecular iodine or hydrogen peroxide represent greener alternatives. tandfonline.com The adoption of one-pot procedures, which reduce the need for intermediate purification steps, further aligns with green principles by minimizing solvent use and waste generation. nih.govresearchgate.net Conducting reactions in aqueous media or under solvent-free conditions are other strategies being explored to enhance the environmental profile of these syntheses. jddhs.com The absence of heavy metal catalysts in many of these newer methods also contributes to their sustainability. ias.ac.inacs.org

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com Synthetic methods should be designed to maximize atom economy, thereby minimizing waste at a molecular level. nih.govwordpress.com Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions are less so. jk-sci.com

For the synthesis of fluorinated cyanamides, evaluating the atom economy of different routes is crucial for assessing their sustainability. jocpr.com The one-pot synthesis from dithiocarbamates, while efficient in terms of yield and operational simplicity, involves the elimination of sulfur atoms and other molecular fragments, which lowers its theoretical atom economy. nih.gov However, its overall sustainability is enhanced by other factors, such as the use of non-toxic reagents, mild reaction conditions, and reduced waste from fewer purification steps. nih.gov Future research is directed towards developing catalytic cycles and reaction pathways, such as direct C-H functionalization, that can improve the atom economy and overall greenness of fluorinated aryl cyanamide synthesis. acs.orgjk-sci.com

Catalytic Approaches in Aryl Cyanamide Formation

Catalysis is a cornerstone of green chemistry, offering pathways to chemical transformations that are more efficient, selective, and less energy-intensive than stoichiometric reactions. nih.govjddhs.com In the synthesis of aryl cyanamides, catalytic methods are being explored to overcome the limitations of classical approaches. Transition metal catalysis, in particular, has shown significant promise. ias.ac.in

Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the arylation of cyanamides, allowing for the formation of C-N bonds under mild conditions. nih.gov These methods can be applied to a range of aryl halides and pseudohalides, including those with electron-withdrawing and electron-donating groups. nih.gov Iron-mediated processes have also been demonstrated for the synthesis of cyanamides from isothiocyanates, providing a cheaper and more environmentally friendly alternative to precious metal catalysts. ias.ac.in Other transition metals, including copper, nickel, and iridium, have also been employed in catalytic systems for cyanamide synthesis and related cycloaddition reactions. nih.govmdpi.com These catalytic approaches offer significant advantages in terms of efficiency and substrate scope, paving the way for more sustainable and versatile methods for the production of this compound and other valuable aryl cyanamides. acs.org

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 2-Fluoroaniline |

| (4-Fluorophenyl)cyanamide |

| 4-Fluoroaniline |

| (2-Chlorophenyl)cyanamide |

| 2-Chlorophenylamine |

| (4-Chlorophenyl)cyanamide |

| 4-Chlorophenylamine |

| Tetrapropylammonium Tribromide (TPATB) |

| Cyanogen bromide |

| Carbon disulfide |

| Triethylamine |

| Phenyl dithiocarbamic acid salt |

| Aniline (B41778) |

| Phenyl cyanamide |

| 2-Methoxy-phenyl cyanamide |

| N-chlorosuccinimide |

| Zinc cyanide |

| Trimethylsilyl cyanide |

| N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) |

| Azobisisobutyronitrile (AIBN) |

| Isothiocyanates |

| Thioureas |

| Hydrogen peroxide |

| Molecular iodine |

Catalytic Approaches in Aryl Cyanamide Formation

Palladium-Catalyzed Arylation and Cross-Coupling Reactions

Palladium-catalyzed cyanation represents one of the most elegant and widely used methods for preparing benzonitriles from aryl (pseudo)halides. researchgate.net The catalytic cycle generally involves three key steps: the oxidative addition of an aryl halide to a Pd(0) complex, followed by a halide/cyanide exchange (transmetalation), and finally, reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst. researchgate.netresearchgate.net A significant challenge in these reactions is the potential for the palladium catalyst to be deactivated or "poisoned" by excess cyanide ions, which can bind strongly to various intermediates in the catalytic cycle. nih.govresearchgate.net To overcome this, methodologies have been developed that use less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture. nih.govresearchgate.net The use of well-defined palladium precatalysts, often in the form of palladacycles, also helps to prevent catalyst poisoning during the in situ formation of the active catalytic species. nih.govnih.gov

The substrate scope of palladium-catalyzed cyanation is broad, accommodating a wide range of functional groups on the aryl halide, which is crucial for the synthesis of complex molecules like this compound and its analogs. The reactions tolerate both electron-withdrawing groups (e.g., ketone, aldehyde, nitro) and electron-donating substituents. acs.orgorganic-chemistry.org For fluorinated substrates, the methodology is effective, and nucleophilic aromatic substitution of the fluorine atom is generally not a dominant competing pathway under optimized, mild temperature conditions. acs.org The reaction is applicable to a variety of (hetero)aryl chlorides, bromides, iodides, and triflates. acs.orgorganic-chemistry.orgrsc.org Generally, aryl bromides and iodides are more reactive than the less expensive but more inert aryl chlorides. rsc.orgresearchgate.net However, the development of specialized ligand systems has enabled the efficient cyanation of even challenging aryl chloride substrates at low catalyst loadings. nih.gov

| Aryl Halide Substrate | Cyanide Source | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-nitrobromobenzene | Zn(CN)₂ | Palladium Precatalyst/XPhos Ligand | Good | acs.org |

| 4-Chlorobenzonitrile | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst P1/Ligand L1 | 97% | nih.gov |

| Ethyl 4-bromobenzoate | Zn(CN)₂ | Palladium Precatalyst/t-BuXPhos Ligand | High | organic-chemistry.org |

| 4-Bromoacetophenone | Zn(CN)₂ | Palladium Precatalyst/XPhos Ligand | Good | acs.org |

| 3-Bromopyridine (Heterocycle) | K₄[Fe(CN)₆] | Pd/ZnO Nanoparticles | Good | rsc.org |

The choice of ligand is critical to the success and efficiency of palladium-catalyzed cyanation reactions. Bulky and electron-rich phosphine (B1218219) ligands are particularly effective. rsc.org These ligands stabilize the palladium center, promote the oxidative addition step, and, crucially, facilitate the rate-determining reductive elimination step to form the C-CN bond. rsc.orgacs.org The steric bulk of the ligand can also prevent the displacement of the ligand by cyanide, thereby protecting the catalyst from deactivation. acs.org Ligands such as XPhos and its derivatives (e.g., t-BuXPhos) have proven to be highly effective in forming active palladacycle precatalysts that lead to high conversions and yields. rsc.orgacs.orgnih.gov In some cases, the choice of ligand can be tailored to the electronic properties of the substrate; for instance, larger ligands may allow for more facile reductive elimination for electron-deficient aryl halides. nih.gov The selection of the palladium precursor is also important, with palladacycle precatalysts often showing superior performance compared to more common sources like Pd(OAc)₂ or Pd₂(dba)₃, as they efficiently generate the active catalyst in situ without being poisoned by cyanide. nih.gov

| Ligand | Palladium Source | Substrate | Observations | Reference |

|---|---|---|---|---|

| tBuXPhos | Pd₂(dba)₃ | Bromobenzene | Full conversion, 55% yield. Effective for arylation. | nih.gov |

| XPhos, BrettPhos, XantPhos | Pd₂(dba)₃ | Bromobenzene | Incomplete conversion, only trace product. Less effective. | nih.gov |

| tert-butyl phosphine (in t-BuXPhos) | Palladium Precatalyst | Aryl Halide | Prevents ligand displacement by cyanide, allowing efficient cross-coupling. | acs.org |

| Dicyclohexyl- or Adamantyl-XPhos | Palladium Precatalyst | Aryl Halide | Resulted in no reaction, highlighting the importance of specific steric properties. | acs.org |

| CM-phos | Pd(OAc)₂ | Aryl Chlorides | High yields (74-97%) in acetonitrile (B52724)/water. | blogspot.com |

Copper-Mediated Radical Cyanation Pathways

As an alternative to palladium-catalyzed processes, copper-catalyzed radical cyanation provides a distinct and powerful method for constructing C–CN bonds. snnu.edu.cn These reactions typically proceed through a radical relay mechanism. snnu.edu.cnacs.org An aryl radical is first generated from a suitable precursor, such as an aryldiazonium salt or an aryl iodide, often under mild conditions. nih.gov This highly reactive aryl radical is then captured by a copper(II)-cyanide species, which is formed from a copper(I) precatalyst. acs.orgnih.gov This step forms an intermediate that subsequently collapses to yield the final aryl nitrile product and regenerates the active copper catalyst. acs.org This approach is particularly valuable as it operates under different mechanistic principles than cross-coupling reactions, sometimes allowing for unique reactivity. snnu.edu.cn Dual catalysis systems, combining photoredox and copper catalysis, have been developed to generate the necessary radical intermediates under visible light irradiation, offering a green and efficient pathway to various nitrile compounds. digitellinc.com

Utilization of N-Cyano Sulfonyl Transfer Reagents (e.g., NCTS)

To address the high toxicity of traditional cyanide sources (e.g., KCN, NaCN, Zn(CN)₂), significant research has focused on developing safer and easier-to-handle cyanating agents. nih.govresearchgate.net N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a superior electrophilic cyanating reagent. nih.gov NCTS is a bench-stable, crystalline solid that can be prepared without the use of toxic cyanogen halides. researchgate.net In transition-metal-catalyzed reactions, NCTS serves as an effective source of an electrophilic "CN⁺" synthon. researchgate.net It has been successfully employed in palladium-catalyzed cyanation reactions of aryl halides and arenediazonium salts, providing good to excellent yields of aryl nitriles under mild conditions. rsc.orgresearchgate.net The use of NCTS avoids the handling of hazardous metal cyanides and produces an environmentally benign sulfonamide byproduct. researchgate.net This methodology has proven to have a wide substrate scope and high functional group tolerance, making it a practical and attractive alternative for the synthesis of fluorinated aryl cyanamides and other valuable nitrile-containing molecules. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of 2 Fluorophenyl Cyanamide in Organic Transformations

General Reactivity Patterns of Aryl Cyanamides

Aryl cyanamides, including (2-Fluorophenyl)cyanamide, exhibit a characteristic dual reactivity profile, enabling them to act as both nucleophiles and electrophiles. This versatility is central to their application in a wide array of chemical reactions.

Nucleophilic and Electrophilic Dual Nature of the Cyanamide (B42294) Moiety

The cyanamide functional group (-N-C≡N) is the cornerstone of the reactivity of aryl cyanamides. This moiety possesses both a nucleophilic nitrogen atom and an electrophilic carbon atom within the nitrile group. nih.gov The lone pair of electrons on the amino nitrogen atom imparts nucleophilic character, allowing it to attack electron-deficient centers. Conversely, the carbon atom of the nitrile group is susceptible to nucleophilic attack, rendering it electrophilic. This dual nature allows aryl cyanamides to participate in a diverse range of reactions, acting as versatile building blocks in organic synthesis. nih.govresearcher.life The presence of the fluorine atom in the ortho position of the phenyl ring in this compound can further modulate this reactivity through inductive and mesomeric effects.

Participation in C-N Bond Forming Reactions

The inherent reactivity of the cyanamide group makes aryl cyanamides valuable reagents in carbon-nitrogen (C-N) bond forming reactions. These reactions are fundamental in the synthesis of a vast number of biologically active molecules and functional materials. Aryl cyanamides can serve as nitrogen sources in various coupling reactions, leading to the formation of diverse nitrogen-containing compounds. alfa-chemistry.comresearchgate.net The ability of the cyanamide moiety to be transformed into other nitrogen-containing functional groups further enhances its synthetic utility. alfa-chemistry.com

Applications in Heterocyclic Synthesis

The unique reactivity of aryl cyanamides has been harnessed in the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

Among the most powerful applications of aryl cyanamides is their participation in cycloaddition reactions, particularly metal-catalyzed [2+2+2] cycloadditions. researchgate.net These reactions provide an atom-economical route to construct six-membered rings, such as pyridines, from simple acyclic precursors.

A significant application of this methodology is the synthesis of 2-aminopyridines through the cocyclization of diynes with cyanamides. nih.gov This transformation is often catalyzed by transition metals such as iron or ruthenium. The reaction proceeds by bringing together two alkyne units from the diyne and the nitrile moiety of the cyanamide to form the pyridine (B92270) ring. The use of this compound in such reactions would be expected to yield 2-amino-pyridines bearing a (2-fluorophenyl)amino substituent. The efficiency and selectivity of these reactions are often influenced by the nature of the catalyst, the substituents on the diyne, and the electronic properties of the aryl cyanamide.

| Diyne Reactant | Cyanamide Reactant | Catalyst | Product | Yield (%) |

| 1,6-Heptadiyne | Aryl Cyanamide | Ru-complex | Substituted 2-Aminopyridine (B139424) | High |

| 1,7-Octadiyne | Aryl Cyanamide | Fe-complex | Substituted 2-Aminopyridine | High |

This table is illustrative and based on the general reactivity of aryl cyanamides in [2+2+2] cycloaddition reactions. Specific yields for reactions involving this compound would require dedicated experimental investigation.

A crucial aspect of the [2+2+2] cycloaddition of unsymmetrical diynes with cyanamides is regioselectivity—the preferential formation of one constitutional isomer over another. The substitution pattern on the resulting 2-aminopyridine is determined by the orientation in which the diyne and cyanamide fragments combine. This regioselectivity is often dictated by a combination of steric and electronic factors of the reactants and the catalyst system employed. For instance, in iron-catalyzed systems, high regioselectivity has been observed, leading to the preferential formation of a single regioisomer. nih.gov The electronic nature of the substituent on the aryl cyanamide, such as the electron-withdrawing fluorine atom in this compound, can play a significant role in influencing the regiochemical outcome of the cycloaddition.

The table below outlines the potential regioisomeric products in the cycloaddition of a generic unsymmetrical diyne with an aryl cyanamide, highlighting the importance of regiocontrol in these synthetic transformations.

| Reactant 1 (Unsymmetrical Diyne) | Reactant 2 (Aryl Cyanamide) | Possible Regioisomer 1 | Possible Regioisomer 2 |

| R1-C≡C-(CH2)n-C≡C-R2 | Ar-NH-CN | 2-Amino-3-R1-4-(CH2)n-6-R2-pyridine | 2-Amino-3-R2-4-(CH2)n-6-R1-pyridine |

This table illustrates the possible regioisomeric outcomes. The actual observed regioselectivity would depend on the specific reactants and reaction conditions.

Aminocyanation Reactions

This compound can participate in aminocyanation reactions, a process that involves the addition of both an amino group and a cyano group across a double or triple bond. While direct studies on this compound are limited, the reactivity of the cyanamide functional group is well-established. For instance, cyanamides can act as aminating agents with the concurrent loss of the nitrile group. This reactivity has been observed in reactions with 2-halobenzothiazole and benzoxazole (B165842) derivatives under Ru/C catalysis. nih.gov

Furthermore, the general reactivity of cyanamides includes participation as dipolarophiles in [3+2] cycloaddition reactions. For example, they react with azide (B81097) dipoles to form 4-aminotetrazole adducts. nih.gov This type of reactivity highlights the potential for this compound to engage in similar transformations, where the fluorophenyl group could influence the electronic properties and reactivity of the cyanamide moiety.

Electrophilic Cyanide-Transfer Agent Roles

This compound can serve as an electrophilic cyanide-transfer agent. In these reactions, the cyano group is transferred to a nucleophile. The use of electrophilic cyanide-transfer reagents provides a complementary approach to traditional nucleophilic cyanation methods. rsc.orgnih.gov Various reagents have been developed for this purpose, including N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which has gained attention due to its safety and practicality. nih.gov

The development of cyanide-free routes to generate electrophilic cyanide sources is an active area of research. For instance, N-hydroxy-2-oxopropanimidoyl chloride has been reported as a latent cyanide transfer agent that can be used to synthesize cyanamides from secondary amines. rsc.org Another approach involves the electrochemical generation of an electrophilic cyanide source from 5-aminotetrazole, which can then react with amines to form cyanamides. nih.gov These methods offer safer alternatives to traditional cyanating agents like cyanogen (B1215507) halides. rsc.org

The reactivity of the cyanamide moiety is characterized by the duality of a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This inherent electrophilicity of the cyano group allows substituted cyanamides, such as this compound, to act as electrophilic cyanide-transfer agents in various organic transformations. researchgate.net

Radical Cascade Reactions Initiated by Cyanamides

Cyanamide-based radical cascade reactions are a valuable method for constructing nitrogen-containing polycyclic frameworks, which are common motifs in natural products. nih.gov These reactions offer an efficient way to build complex molecular architectures from simple starting materials with high atom and step economy, as well as high stereoselectivity. nih.gov

The general strategy involves the generation of a cyanamide radical, which can then participate in a cascade of cyclization reactions. For instance, photolysis of N-alkylcyanamides in the presence of iodine and lead tetra-acetate can generate neutral cyanimyl radicals that undergo intramolecular hydrogen abstraction to form N-cyanoepimino compounds. rsc.org More recent developments have utilized visible-light-induced radical cascade reactions of olefin-containing imidazoles with α-fluorinated carboxylic acids to produce monofluoromethylated or aryldifluoromethylated polycyclic imidazoles. researchgate.net

A photo-induced radical cascade difluoromethylation/cyclization of N-cyanamide alkenes has also been developed to synthesize a variety of difluoromethylated quinazolinones. researchgate.net Furthermore, a photo-promoted radical cascade cyclization of 4-(allylamino)-3-cyanocoumarins has been demonstrated for the synthesis of sulfonylated pyrido[3,2-c]coumarin derivatives without the need for a metal catalyst. rsc.org These examples highlight the potential of the cyanamide group in this compound to initiate and participate in radical cascade reactions for the synthesis of complex heterocyclic systems.

Reactivity with Amidoximes for 1,2,4-Oxadiazole (B8745197) Formation

The reaction of cyanamides with amidoximes is a known route for the synthesis of 1,2,4-oxadiazoles, although this is a less common method compared to the reaction of amidoximes with carboxylic acid derivatives. researchgate.net The classical synthesis of 1,2,4-oxadiazoles involves the acylation of amidoximes followed by cyclization. researchgate.net

However, the nitrile group in cyanamides can react with amidoximes under certain conditions to form the 1,2,4-oxadiazole ring. For example, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported to yield 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org Another efficient method utilizes PTSA-ZnCl₂ as a catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

While specific examples involving this compound are not detailed, the general reactivity of the cyano group suggests its potential to participate in such cyclization reactions with amidoximes to form the corresponding 3-amino-5-substituted-1,2,4-oxadiazole, where the substituent is derived from the amidoxime.

Gold-Catalyzed Heterocyclization with Alkynes for Oxazole Derivatives

This compound can undergo gold-catalyzed heterocyclization with terminal alkynes to produce substituted 2-amino-1,3-oxazole derivatives. This reaction proceeds through the intermolecular trapping of an intermediate α-oxo gold carbene by the cyanamide. organic-chemistry.org The process offers a facile route to functionalized 2-amino-1,3-oxazoles, which are of interest due to their biological activities. organic-chemistry.org

The reaction conditions are typically mild, involving a gold catalyst such as Ph₃PAuNTf₂ in a solvent like chlorobenzene (B131634) at elevated temperatures. organic-chemistry.org The scope of the reaction is broad, accommodating various substituted cyanamides and alkynes. organic-chemistry.org Gold catalysis is known for its ability to activate alkynes and allenes under mild conditions, making it a powerful tool for various organic transformations, including C-O bond formations. beilstein-journals.orgnsf.govnih.gov

Table 1: Gold-Catalyzed Heterocyclization of Terminal Alkynes with Cyanamides

| Entry | Alkyne | Cyanamide | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | This compound | Ph₃PAuNTf₂ | Chlorobenzene | 60 | 2 | 2-((2-Fluorophenyl)amino)-5-phenyloxazole | Moderate to Good |

| 2 | 1-Hexyne | This compound | Ph₃PAuNTf₂ | Chlorobenzene | 60 | 2 | 5-Butyl-2-((2-fluorophenyl)amino)oxazole | Moderate to Good |

Note: The yields are generalized as "Moderate to Good" based on the source material, which states the reaction yields functionalized 2-amino-1,3-oxazoles in good to moderate yields. organic-chemistry.org

Specific Chemical Transformations Involving the this compound Moiety

This compound is a valuable precursor for the synthesis of guanidine (B92328) derivatives. The reaction of cyanamides with amines is a common method for preparing substituted guanidines. researchgate.netgoogle.comgoogle.com The presence of a fluorophenyl group can enhance the properties of the resulting guanidine derivatives, for example, by improving their anti-inflammatory activity. nih.gov

The synthesis of guanidines from cyanamides typically involves the reaction of the cyanamide with an amine or its salt. For instance, N,N'-disubstituted guanidines can be produced through the acid-promoted amination of a pyrimidine-bearing cyanamide with various aniline (B41778) derivatives. researchgate.net In another example, novel phosphorylated guanidine derivatives with anti-inflammatory activity were synthesized by reacting a cyanamine intermediate with different heterocyclic amines. nih.gov The study found that compounds bearing a fluorophenyl moiety exhibited enhanced anti-inflammatory activity. nih.gov

Table 2: Synthesis of Guanidine Derivatives from Cyanamides

| Cyanamide Precursor | Amine | Conditions | Product |

|---|---|---|---|

| Pyrimidine-cyanamide | Aniline derivatives | HCl, 2-PrOH | N,N'-disubstituted guanidines |

| Phosphorylated cyanamine | Heterocyclic amines | - | Phosphorylated guanidines |

This table provides a general overview of guanidine synthesis from cyanamides based on the provided sources.

Derivatization to N-Allenyl Cyanamides and Subsequent Reactions

This compound serves as a precursor for the synthesis of N-allenyl cyanamides, a class of versatile building blocks in organic chemistry. These compounds are accessible through a one-pot deoxycyanamidation–isomerization protocol. The process typically involves the reaction of a propargyl alcohol with an N-cyano-N-aryl-p-methylbenzenesulfonamide (NCTS derivative) in the presence of a base. nih.gov While the specific synthesis using an N-(2-fluorophenyl) substituted NCTS has been part of a broader study, the methodology has been shown to be tolerant of various substitutions on the aryl ring, including those at the 2-position. acs.org

The reaction proceeds via an initial N- to O-sulfonyl transfer, followed by an SN2 alkylation and a base-catalyzed isomerization to yield the N-allenyl cyanamide product. nih.gov The scope of this transformation is broad, accommodating different N-aryl substituents, which demonstrates the viability of incorporating the (2-fluorophenyl) moiety. acs.orgresearchgate.net

The resulting N-(2-fluorophenyl)-N-(propa-1,2-dien-1-yl)cyanamide is a valuable synthetic intermediate. The allenyl functional group is highly reactive and can undergo various subsequent transformations, providing access to a diverse range of complex cyanamide-containing products. nih.gov These derivatization reactions include:

Hydroarylation: The addition of aryl groups across the allene (B1206475) system.

Hydroamination: The addition of amines to the allene, leading to functionalized enamines or other nitrogen-containing structures.

Cycloaddition: Participation of the allene in cycloaddition reactions to form various carbocyclic and heterocyclic scaffolds. nih.govcardiff.ac.uk

These subsequent reactions highlight the utility of N-allenyl cyanamides derived from precursors like this compound in constructing molecular architectures that would be challenging to access through more traditional synthetic routes. nih.gov

Use as a Precursor in Complex Fluorinated Organic Synthesis (e.g., phenylacetic acid derivatives)

The cyanamide functional group can be a synthetic handle for conversion into other important moieties, such as ureas, which are prevalent in medicinal chemistry. Acidic hydrolysis of N-arylcyanamides can yield the corresponding N-monosubstituted ureas. nih.gov This transformation opens a potential, albeit indirect, pathway for incorporating the (2-fluorophenyl) structure into more complex molecules. For instance, an N-(2-fluorophenyl)urea intermediate could theoretically be further elaborated into more complex structures.

While a direct, documented synthetic pathway from this compound to complex fluorinated phenylacetic acid derivatives is not prominent in the surveyed literature, the synthesis of structurally related compounds demonstrates their importance. For example, various 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov The synthesis of these specific phenylacetic acid derivatives, however, was achieved through a conventional amide coupling reaction between 4-fluorophenylacetic acid and various anilines, rather than starting from a cyanamide precursor. nih.gov

This highlights the value of fluorinated phenylacetic acid scaffolds in drug discovery, a class of molecules to which this compound could potentially provide access via hydrolysis to a urea (B33335) intermediate followed by further synthetic manipulations.

Mechanistic Studies of Reactions Involving this compound

Elucidation of Reaction Pathways and Transition States

The reaction pathway for the conversion of aryl cyanamides to N-allenyl cyanamides has been elucidated through mechanistic studies. acs.org The process is a multi-step sequence:

N- to O-Sulfonyl Transfer: The reaction initiates with a sulfonyl transfer from the N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) reagent to the sodium alkoxide, which is generated in situ from propargyl alcohol and a base like sodium hydride (NaH). This step forms a propargyl tosylate intermediate. researchgate.net

SN2-type Alkylation: The deprotonated this compound anion then acts as a nucleophile, attacking the propargyl tosylate in an SN2-type fashion. This alkylation step affords an N-propargyl cyanamide intermediate. acs.org

Base-Catalyzed Isomerization: The N-propargyl cyanamide intermediate subsequently undergoes a base-catalyzed isomerization to yield the final, thermodynamically more stable N-allenyl cyanamide product. acs.org

While this pathway is well-supported by experimental evidence, detailed computational studies on the specific transition states involving a (2-fluorophenyl) substituent are not extensively documented. However, DFT calculations on analogous systems, such as the addition-cyclization-isomerization of propargyl cyanamides with nucleophiles, have been used to map out the energy profiles of the reaction, including the identification of intermediates and the energy barriers of transition states for nucleophilic attack and proton transfer steps. osi.lv Such studies suggest that the transition states involve complex geometries and that catalysis can significantly lower the energy barriers of key steps like proton transfer. osi.lv

Role of Intermediates in Multi-Step Syntheses

The role of the N-propargyl cyanamide as a key intermediate in the one-pot synthesis of N-allenyl cyanamides has been experimentally validated. acs.org By carefully controlling the reaction conditions, specifically the stoichiometry of the base, the intermediate can be isolated or observed before it converts to the final product.

In a key experiment, the reaction of propargyl tosylate with phenyl cyanamide was studied with varying amounts of sodium hydride (NaH). acs.org The results demonstrated that:

With a substoichiometric amount of base (e.g., 0.5 equivalents), the reaction proceeds primarily to the N-propargyl cyanamide intermediate via SN2 alkylation. Critically, no N-allenyl cyanamide is formed under these conditions, which rules out a competing SN2' pathway and confirms that the isomerization step requires the base. acs.org

As the equivalents of base are increased (to 1.0, 1.5, and 2.0 equivalents), a progressive conversion of the initially formed N-propargyl cyanamide intermediate into the final N-allenyl cyanamide product is observed. With two equivalents of base, the reaction goes to near-full conversion to the allenyl product. acs.org

These findings provide conclusive evidence for the stepwise nature of the reaction and confirm the essential role of the N-propargyl cyanamide as a discrete intermediate along the reaction coordinate.

| Equivalents of NaH | Conversion to N-Propargyl Cyanamide (%) | Conversion to N-Allenyl Cyanamide (%) | Propargyl Tosylate Remaining (%) |

|---|---|---|---|

| 0.5 | 49 | 0 | 51 |

| 1.0 | 30 | 31 | 27 |

| 1.5 | 19 | 46 | 25 |

| 2.0 | <5 | 90 | <5 |

Data adapted from mechanistic studies on the synthesis of N-allenyl cyanamides. acs.org

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the rate and outcome of reactions involving aryl cyanamides, particularly in steps involving the formation of charged intermediates or transition states. In the synthesis of N-allenyl cyanamides, which involves both nucleophilic substitution (SN2) and isomerization steps, the polarity of the solvent is a critical factor.

According to Hughes-Ingold rules, reactions where charge is developed in the activated complex from neutral or less-charged reactants are accelerated by an increase in solvent polarity. cardiff.ac.uk The SN2 alkylation of the cyanamide anion and the subsequent base-catalyzed isomerization likely proceed through transition states that are more polar than the reactants. Therefore, polar aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are expected to stabilize these transition states, thereby increasing the reaction rate. cardiff.ac.uk Although a detailed solvent screen for the synthesis involving the this compound substrate specifically is not widely published, the optimized protocols for related aryl cyanamides consistently employ polar aprotic solvents like THF. acs.orgresearchgate.net The use of such solvents facilitates the dissolution of ionic reagents and intermediates and stabilizes the charged transition states that are integral to the reaction mechanism.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluorophenyl Cyanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

¹H NMR spectroscopy is a primary technique for verifying the identity and purity of (2-Fluorophenyl)cyanamide. The spectrum is expected to display distinct signals corresponding to the aromatic protons and the amine proton of the cyanamide (B42294) group.

The four protons on the benzene (B151609) ring are chemically non-equivalent due to the ortho-substitution pattern, giving rise to a complex set of multiplets in the aromatic region, typically observed between δ 7.0 and 7.8 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of both the fluorine and cyanamide substituents. The proton ortho to the fluorine atom (H3) is expected to show coupling to the ¹⁹F nucleus, further splitting its signal. The N-H proton of the cyanamide group would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.

Purity is assessed by integrating the signals. For a pure sample, the ratio of the total integration of the aromatic region to the N-H proton signal should be 4:1. The absence of unexpected signals confirms the sample's high purity.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) and coupling constants (J) are based on analysis of similar structures like 2-fluorobenzonitrile.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | 7.6 - 7.7 | ddd (doublet of doublet of doublets) | ³J(H,H) ≈ 7-8, ⁴J(H,H) ≈ 1-2, ³J(H,F) ≈ 5-6 |

| H4 | 7.1 - 7.3 | m (multiplet) | ³J(H,H) ≈ 7-8 |

| H5 | 7.4 - 7.6 | m (multiplet) | ³J(H,H) ≈ 7-8 |

| H6 | 7.2 - 7.4 | m (multiplet) | ³J(H,H) ≈ 7-8 |

| N-H | Variable | br s (broad singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals: six for the aromatic carbons and one for the cyanamide carbon. The chemical shifts of the aromatic carbons typically fall within the δ 110-160 ppm range.

A key feature in the ¹³C NMR spectrum is the effect of carbon-fluorine coupling. The carbon atom directly bonded to the fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹J(C,F)), typically in the range of 240-250 Hz. The adjacent carbons (C1 and C3) will also exhibit smaller two-bond couplings (²J(C,F)), while other carbons in the ring may show even smaller long-range couplings. The cyanamide carbon (C≡N) is expected to resonate at a lower field, generally around δ 115-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) and C-F coupling constants (J) are based on general values for fluorinated aromatic compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J(C,F), Hz) |

| C1 (C-NHCN) | 120 - 125 | ²J ≈ 15-25 (d) |

| C2 (C-F) | 155 - 160 | ¹J ≈ 240-250 (d) |

| C3 | 115 - 120 | ²J ≈ 20-30 (d) |

| C4 | 128 - 132 | ³J ≈ 5-10 (d) |

| C5 | 124 - 128 | ⁴J ≈ 1-3 (d) |

| C6 | 130 - 135 | ³J ≈ 5-10 (d) |

| C≡N | 115 - 120 | N/A |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. For this compound, the spectrum is expected to show a single signal, as there is only one fluorine environment in the molecule. The chemical shift for fluorine on an aromatic ring typically appears in the range of δ -100 to -170 ppm relative to a CFCl₃ standard.

The signal for the fluorine atom will be split into a multiplet due to coupling with the neighboring aromatic protons, primarily the ortho proton (H3) and the meta proton (H6). This coupling provides further confirmation of the substitution pattern on the benzene ring.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks in the COSY spectrum would connect adjacent protons on the aromatic ring, establishing the H3-H4-H5-H6 spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C coupling). HSQC would be used to definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H3 to C3, H4 to C4, etc.).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound provides clear evidence for its key functional groups.

N-H Stretch: A distinct, sharp absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration in a secondary amine or cyanamide group. The sharpness of this peak helps distinguish it from the typically broad O-H stretching band.

Nitrile (C≡N) Stretch: The cyanamide group contains a carbon-nitrogen triple bond. This functional group gives rise to a strong, sharp absorption peak in a relatively clean region of the spectrum, typically between 2260 and 2220 cm⁻¹. Studies on aromatic cyanamides show this peak is often observed around 2220–2243 cm⁻¹.

Aromatic Vibrations: The presence of the ortho-disubstituted benzene ring is confirmed by several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹, C=C in-ring stretching vibrations at approximately 1600-1450 cm⁻¹, and strong C-H out-of-plane bending vibrations. For ortho-disubstituted rings, a characteristic strong band is typically observed between 770 and 735 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bend | 735 - 770 | Strong |

X-ray Crystallography

While the specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases as of this writing, a detailed structural analysis can be inferred from closely related, crystallographically characterized compounds, such as the (2,3-dichlorophenyl)cyanamide ligand in a pentaammineruthenium(III) complex. acs.org This data provides a strong basis for understanding the molecular geometry, conformation, and intermolecular interactions that would be characteristic of solid-state this compound.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be refined to high precision.

For a molecule like this compound, an SCXRD analysis would provide unambiguous evidence of its atomic connectivity and stereochemistry. Based on the analysis of the related (2,3-dichlorophenyl)cyanamide ligand, key structural parameters for this compound can be predicted. acs.org

Table 1: Predicted Key Bond Lengths and Angles for this compound Data inferred from the crystallographically characterized (2,3-dichlorophenyl)cyanamide ligand. acs.org

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths | ||

| C-F | C(2)-F | ~1.35 Å |

| C-N (amino) | C(1)-N(amino) | ~1.37 Å |

| N-C (cyano) | N(amino)-C(cyano) | ~1.32 Å |

| C≡N (cyano) | C(cyano)≡N(nitrile) | ~1.16 Å |

| Bond Angles | ||

| C-N-C | C(1)-N(amino)-C(cyano) | ~125° |

| N-C≡N | N(amino)-C(cyano)≡N(nitrile) | ~175° |

Note: The numbering assumes C(1) is the phenyl carbon attached to the amino group and C(2) is the carbon bearing the fluorine atom.

The N-C≡N moiety is expected to be nearly linear, a characteristic feature of the cyanamide group, indicating sp-hybridization of the cyano carbon atom. acs.org

The crystal structure provides a snapshot of the molecule's preferred conformation in the solid state. For this compound, the key conformational determinant is the torsion angle between the plane of the phenyl ring and the plane of the cyanamide group. In the related dichlorinated analogue, the anionic cyanamide group is observed to be nearly coplanar with the phenyl ring. acs.org This planarity suggests a significant degree of electronic conjugation between the nitrogen lone pair of the amino group and the π-system of the aromatic ring, which stabilizes this conformation. It is highly probable that this compound would adopt a similar planar or near-planar conformation to maximize this resonance stabilization.

X-ray crystallography is also crucial for elucidating the dominant tautomeric form. Phenylcyanamide (B1618024) can, in principle, exist in two tautomeric forms: the cyanamide form (Ph-NH-C≡N) and the carbodiimide (B86325) form (Ph-N=C=NH). All available evidence from related structures points to the cyanamide form being overwhelmingly favored, and a crystal structure would definitively confirm this for the title compound.

In the solid state, molecules of this compound are expected to engage in a network of intermolecular interactions that dictate the crystal packing. The primary and most significant of these would be hydrogen bonding. The amino group (-NH-) provides a hydrogen bond donor, while the terminal nitrile nitrogen atom (-C≡N) is an excellent hydrogen bond acceptor.

It is therefore anticipated that the dominant intermolecular motif would be a hydrogen bond of the type N-H···N≡C . This interaction would link adjacent molecules together, likely forming chains or dimeric structures that propagate throughout the crystal lattice.

Other potential interactions include:

C-H···π Interactions: Hydrogen atoms on the phenyl ring of one molecule could interact with the electron-rich face of an adjacent phenyl ring.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor may also be present.

The interplay of these forces would define the final three-dimensional architecture of the crystal.

The study of fluorinated derivatives is of great interest as fluorine substitution can significantly alter a molecule's electronic properties, lipophilicity, and crystal packing. While the structure for this compound itself is not reported, the study of the pentaammineruthenium(III) complex with (2,3-dichlorophenyl)cyanamide provides a valuable proxy for a halogenated phenylcyanamide derivative. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the approximately 200-800 nm range. The spectrum of this compound is expected to be dominated by transitions involving its π-electron system and non-bonding electrons. The molecule contains a substituted benzene ring, which is a strong chromophore.

The primary electronic transitions anticipated for this compound are:

π→π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. For this compound, these transitions are associated with the aromatic phenyl ring. Unsubstituted benzene exhibits a strong E₂-band around 204 nm and a weaker, vibrationally-structured B-band around 254 nm. The presence of the electron-donating -NHCN group and the -F atom, acting as auxochromes, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect).

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the amino nitrogen, to an antibonding π-orbital of the aromatic ring. These transitions are typically of much lower intensity (lower molar absorptivity) than π→π transitions and occur at longer wavelengths.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax | Transition Type | Associated Moiety | Expected Intensity |

| ~210-230 nm | π→π | Phenyl Ring (E₂-band) | High |

| ~260-280 nm | π→π | Phenyl Ring (B-band) | Medium |

| > 280 nm | n→π* | N lone pair → Phenyl Ring | Low |

The exact position and intensity of these absorption maxima would be influenced by the solvent polarity. Typically, π→π* transitions undergo a slight red shift in more polar solvents, while n→π* transitions experience a blue shift (hypsochromic shift) due to the stabilization of the non-bonding orbital by the polar solvent. An experimental UV-Vis spectrum would be required to confirm these predicted absorption bands and transitions.

Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The chromophore is the phenyl ring, and its absorption characteristics are modified by the presence of the fluorine atom and the cyanamide group (-NHCN).

The electronic spectrum of benzene, the parent chromophore, exhibits three main absorption bands arising from π→π* transitions. These are often referred to as the E1, E2, and B bands. The E1 and E2 bands are typically found in the far-UV region and are characterized by high molar absorptivities. The B-band, which is due to a symmetry-forbidden transition, appears as a series of fine-structured bands around 254 nm with a low molar absorptivity. msu.edu

Substitution on the benzene ring affects these transitions. The fluorine atom, a halogen substituent, acts as an auxochrome. While it is a strongly electronegative atom (inductive effect), it also possesses lone pairs of electrons that can be donated to the aromatic π-system (resonance effect). In fluorobenzene (B45895), the interplay of these effects leads to a slight bathochromic (red) shift of the absorption bands relative to benzene. Electron impact studies on fluorobenzene have identified singlet→singlet transitions analogous to those in benzene. aip.orgaip.org For instance, the transition corresponding to the benzene band at approximately 254 nm is observed in fluorobenzene with a slight shift.

The cyanamide group (-NHCN) attached to the phenyl ring will further modify the electronic spectrum. The nitrogen atom of the amino group has a lone pair of electrons which can be delocalized into the aromatic ring, a strong resonance effect that typically causes a significant bathochromic shift and an increase in the intensity of the B-band. This is a well-documented phenomenon in aniline (B41778) and its derivatives. researchgate.net The cyano group (-C≡N) is an electron-withdrawing group and also a chromophore, capable of n→π* transitions, though these are often weak and may be obscured by stronger π→π* absorptions.

Therefore, in this compound, the combined effects of the fluoro and cyanamide substituents are anticipated. The primary absorption bands will be π→π* transitions originating from the fluorinated phenyl ring, with their positions and intensities influenced by the electron-donating amino group and the electron-withdrawing nitrile of the cyanamide moiety. It is expected that the delocalization of the nitrogen lone pair into the ring will be the dominant factor, leading to a significant red shift compared to fluorobenzene. The fine vibrational structure of the B-band, characteristic of benzene, is likely to be lost, resulting in a broader absorption band, a common feature in substituted benzenes.

Table 1: Expected Electronic Transitions for this compound based on Analogous Compounds

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Notes |

| π→π | Phenyl Ring | ~200-220 | Analogous to the E2-band of benzene, likely shifted to longer wavelengths. |

| π→π | Phenyl Ring | ~260-290 | Analogous to the B-band of benzene, expected to be significantly red-shifted and intensified due to the -NHCN group. |

| n→π | C≡N group | >200 | Expected to be a weak transition and may be masked by the more intense π→π bands. |

Note: The data in this table is hypothetical and based on the analysis of related compounds. Experimental verification is required for confirmation.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can influence the electronic absorption spectra of molecules, a phenomenon known as solvatochromism. wikipedia.org These shifts arise from differential solvation of the ground and excited states of the molecule. An increase in solvent polarity can lead to either a bathochromic shift (red shift) or a hypsochromic shift (blue shift), depending on the nature of the electronic transition and the change in the molecule's dipole moment upon excitation. wikipedia.org

For this compound, the electronic transitions are primarily π→π* in nature. In such transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This would result in a bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases.

This anticipated behavior is consistent with observations for many substituted anilines and other aromatic compounds where π→π* transitions are dominant. lokadrusti.orgnih.gov The ability of a solvent to engage in hydrogen bonding can also play a significant role. Protic solvents, such as ethanol (B145695) or water, can form hydrogen bonds with the nitrogen atom of the cyanamide group and the fluorine atom. These interactions can further stabilize the excited state and contribute to the observed solvatochromic shifts.

Conversely, if an n→π* transition were to be observed, it would be expected to exhibit a hypsochromic shift with increasing solvent polarity. This is because the non-bonding electrons are typically involved in hydrogen bonding with protic solvents, which lowers the energy of the ground state. The excited state is less stabilized by the solvent, leading to a larger energy gap for the transition.

Given the expected dominance of the π→π* transitions in the spectrum of this compound, a positive solvatochromism (bathochromic shift with increasing solvent polarity) is the more likely outcome.

Table 2: Predicted Solvent Effects on the Primary π→π Transition of this compound*

| Solvent Type | Expected Shift | Rationale |

| Non-polar (e.g., Hexane) | Baseline | Minimal solute-solvent interactions. |

| Polar Aprotic (e.g., Acetonitrile) | Bathochromic (Red Shift) | Stabilization of the more polar excited state through dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol) | Bathochromic (Red Shift) | Stronger stabilization of the more polar excited state through hydrogen bonding and dipole-dipole interactions. |

Note: The predictions in this table are based on general principles of solvatochromism and require experimental data for this compound for validation.

Computational and Theoretical Investigations of 2 Fluorophenyl Cyanamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of a system.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to the lowest energy state. This process, known as geometry optimization, calculates key structural parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like (2-Fluorophenyl)cyanamide, DFT optimization would reveal the precise spatial relationship between the fluorophenyl ring and the cyanamide (B42294) group (-N-C≡N). The planarity of the phenyl ring, the orientation of the cyanamide substituent relative to the ring, and the influence of the fluorine atom on the ring's geometry would be determined. The electronic structure, describing the distribution and energies of electrons within the molecule, is also elucidated, providing a basis for understanding its chemical behavior.

Illustrative Optimized Geometry Parameters for Phenylcyanamide (B1618024) Analogues Since specific data for this compound is unavailable, the following table presents typical bond lengths and angles that would be calculated for related structures.

| Parameter | Bond | Typical Calculated Value (Å or °) |

| Bond Length | C-F | ~1.35 Å |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-N (ring-cyanamide) | ~1.42 Å | |

| N-C (cyanamide) | ~1.33 Å | |

| C≡N (cyanamide) | ~1.16 Å | |

| Bond Angle | C-C-F | ~118-120° |

| C-C-N | ~120° | |

| C-N-C | ~118° | |

| Dihedral Angle | F-C-C-N | Defines the twist of the cyanamide group relative to the fluorine |

| Note: These are representative values and would vary based on the specific molecule and level of theory used. |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons.

Table of Representative FMO Properties for a Phenylcyanamide Analogue

| Property | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.0 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.5 eV |

| Ionization Potential | I | -EHOMO | 7.0 eV |

| Electron Affinity | A | -ELUMO | 1.5 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.75 eV |

| Chemical Potential | μ | -(I + A) / 2 | -4.25 eV |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map is colored according to the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas, are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas, are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a high negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. The hydrogen atoms on the aromatic ring would exhibit a positive potential (blue). This visualization helps identify sites for hydrogen bonding and other non-covalent interactions.

DFT calculations can accurately predict spectroscopic data, which is crucial for identifying and characterizing molecules.

Infrared (IR) Frequencies: By calculating the vibrational modes of a molecule, DFT can predict its IR spectrum. Each calculated frequency corresponds to a specific molecular motion (stretching, bending, etc.). For this compound, a prominent peak would be predicted for the C≡N stretch of the cyanamide group, typically appearing in the 2200-2300 cm⁻¹ region. A study on the similar molecule 4-methylphenylcyanamide (4MPC) used DFT calculations to identify its fundamental NCN stretching frequency at a calculated value of 2305 cm⁻¹. scribd.com This value, after scaling to account for computational approximations and environmental effects, corresponds well with the experimentally observed band. scribd.com

Table of Predicted vs. Experimental IR Frequencies for 4-methylphenylcyanamide scribd.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| NCN Stretch (Fundamental) | 2305 | 2236 |

| Overtone/Combination Bands | 2279, 2296, 2300 | 2201, 2222 |

Source: 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT can also compute the magnetic shielding around atomic nuclei, allowing for the prediction of ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming molecular structures.

Mechanistic DFT Studies

Beyond static molecular properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can investigate reaction mechanisms, identify intermediates, and calculate the energy barriers associated with transition states.